1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
Description
1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a benzodiazepine-derived urea compound characterized by a complex heterocyclic scaffold. Its structure includes a 1,4-benzodiazepine core substituted with a 4-methylphenylurea moiety at position 3 and a 2-(2-methylphenyl)-2-oxoethyl group at position 1. The compound’s molecular formula is C₃₃H₂₈N₄O₃, with a molecular weight of 546.64 g/mol (calculated from ).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3/c1-21-16-18-24(19-17-21)33-32(39)35-30-31(38)36(20-28(37)25-13-7-6-10-22(25)2)27-15-9-8-14-26(27)29(34-30)23-11-4-3-5-12-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXLAZWUGEUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic molecule that belongs to the class of benzodiazepines. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 396.45 g/mol. The structure features a benzodiazepine core, which is known for its diverse biological activities.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that derivatives of benzodiazepines can possess antidepressant effects. The specific compound under discussion may enhance serotonergic activity, contributing to mood elevation and anxiety reduction.
- Anxiolytic Properties : Similar to other benzodiazepines, this compound may act on the GABA_A receptor, leading to anxiolytic effects. This mechanism is crucial for treating anxiety disorders.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, indicating its role as a possible chemotherapeutic agent.
The biological activity is primarily mediated through interaction with neurotransmitter systems, particularly the GABAergic system. This interaction modulates neuronal excitability and has implications for treating neurological disorders.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 5 to 10 µM across different types of cancer cells (e.g., MDA-MB-231 and HeLa) . The results indicated that the compound induces apoptosis in these cells by activating caspase pathways.
Animal Models
In animal studies, administration of this compound resulted in reduced anxiety-like behaviors in rodent models. Behavioral assays such as the elevated plus maze and open field tests showed significant increases in exploratory behavior when treated with the compound .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antitumor | 5 - 10 | MDA-MB-231, HeLa |
| Anxiolytic | N/A | Rodent models |
| Antidepressant | N/A | Rodent models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the benzodiazepine core or urea-linked aromatic rings. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Analogous Benzodiazepine-Urea Derivatives
Key Observations
Ethoxy and methyl groups () increase lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications.
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., 2,4-dimethylphenyl in ) are synthesized with higher yields (e.g., 90% for compound 4h in ), whereas bulkier groups (e.g., cyclohexyl in ) may complicate synthesis.
Safety and Handling :
- Chloro- and tetrazolyl-containing variants () require stringent safety protocols (e.g., P210 hazard code for flammability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
